molecular formula C22H17N4O3S- B10869083 2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10869083
M. Wt: 417.5 g/mol
InChI Key: SWOWEYDIUDINKS-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl ethyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its combination of a benzothiazole moiety, a hydroxyphenyl ethyl group, and a pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17N4O3S-

Molecular Weight

417.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C22H18N4O3S/c1-13-20-17(12-19(28)25(13)11-10-14-6-8-15(27)9-7-14)24-26(21(20)29)22-23-16-4-2-3-5-18(16)30-22/h2-9,12,27-28H,10-11H2,1H3/p-1

InChI Key

SWOWEYDIUDINKS-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=C(C=C5)O)[O-]

Origin of Product

United States

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